Dihexanoic acid magnesium salt

Description

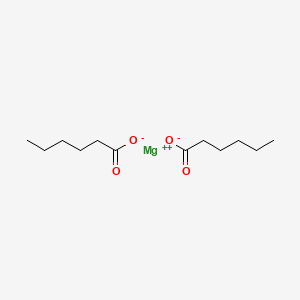

Dihexanoic acid magnesium salt, also known as magnesium dihexanoate, is a magnesium salt derived from hexanoic acid (C₆H₁₂O₂). Its chemical formula is Mg(C₆H₁₁O₂)₂, where two hexanoate anions are coordinated with a magnesium cation (Mg²⁺). Magnesium salts of medium-chain fatty acids like hexanoic acid are hypothesized to exhibit intermediate solubility and bioavailability compared to long-chain (e.g., stearate) and hydrophilic (e.g., gluconate) salts. Potential applications may include industrial lubricants, catalysts, or intermediates in chemical synthesis .

Properties

Molecular Formula |

C12H22MgO4 |

|---|---|

Molecular Weight |

254.61 g/mol |

IUPAC Name |

magnesium;hexanoate |

InChI |

InChI=1S/2C6H12O2.Mg/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

FKZRUGSMXUERAD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexanoic acid magnesium salt can be synthesized through the reaction of hexanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or water, to facilitate the formation of the salt. The general reaction is as follows:

2C6H12O2+Mg(OH)2→(C6H11O2)2Mg+2H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of magnesium oxide and hexanoic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dihexanoic acid magnesium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium hexanoate.

Reduction: Reduction reactions can convert the compound back to its constituent hexanoic acid and magnesium.

Substitution: The magnesium ion in the compound can be substituted with other metal ions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include magnesium hexanoate, hexanoic acid, and various substituted metal salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dihexanoic acid magnesium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a magnesium supplement.

Industry: It is used in the production of various industrial products, including lubricants and plasticizers

Mechanism of Action

The mechanism of action of dihexanoic acid magnesium salt involves the release of magnesium ions, which play a crucial role in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The compound’s effects are mediated through its interaction with cellular pathways and molecular targets, including ion channels and transporters .

Comparison with Similar Compounds

Comparison with Similar Magnesium Salts

Chemical and Physical Properties

The table below compares dihexanoic acid magnesium salt with structurally similar magnesium salts:

Key Observations:

- Solubility: this compound likely has higher solubility in organic solvents than magnesium stearate (long-chain) but lower water solubility than magnesium gluconate (hydrophilic). This property influences its suitability for industrial vs. biomedical applications .

- Applications: Magnesium stearate’s insolubility makes it ideal for tablet lubrication, while magnesium gluconate’s water solubility enhances bioavailability in supplements. This compound may serve niche roles in catalysis or material science .

Q & A

Basic Research Questions

Q. How can the empirical formula of dihexanoic acid magnesium salt be determined experimentally?

- Method: Use gravimetric analysis after synthesis. React magnesium with hexanoic acid under controlled conditions, collect the product, and calculate the Mg-to-acid ratio via mass difference. For example, in magnesium oxide synthesis, mass changes before/after combustion are used to determine stoichiometry . For salts, ensure acid-base neutralization is complete, and apply cross-link methods to derive ionic formulas .

- Data Analysis: Calculate molar ratios using atomic absorption spectroscopy (AAS) for magnesium quantification and titration for acid content .

Q. What are reliable methods for synthesizing this compound via acid-base reactions?

- Method: Optimize stoichiometry by reacting magnesium hydroxide or carbonate with hexanoic acid. Monitor pH to ensure neutralization (pH ~7). For analogous salts like magnesium stearate, a 1:2 Mg-to-acid ratio is standard . Use reflux to enhance reaction efficiency.

- Validation: Confirm product purity via Fourier-transform infrared spectroscopy (FTIR) for carboxylate bonds (e.g., asymmetric COO⁻ stretch at ~1550 cm⁻¹) and X-ray diffraction (XRD) for crystallinity .

Advanced Research Questions

Q. How can atomic absorption spectroscopy (AAS) be validated for quantifying magnesium in this compound?

- Method: Prepare standard solutions (e.g., 0.2–0.6 mg Mg/mL) with lanthanum chloride to suppress interference. Calibrate using a magnesium hollow-cathode lamp at 285.2 nm . For sample preparation, ash the compound, dissolve in HCl, and dilute to the linear range.

- Data Contradictions: Address inter-laboratory variability by cross-validating with inductively coupled plasma mass spectrometry (ICP-MS). Report recovery rates (e.g., 95–105%) and limit of detection (LOD) .

Q. How do pharmacopeial standards inform purity testing for magnesium salts like this compound?

- Method: Follow USP guidelines for limit tests. For example, test alkali salt impurities by precipitating with oxalic acid and titrating residual Mg²⁺ . For heavy metals, use ICP-MS with thresholds ≤10 ppm .

- Compliance: Compare results against USP monographs for analogous salts (e.g., magnesium stearate requires 4.1–5.0% Mg content ).

Q. How can researchers reconcile discrepancies in solubility data for magnesium salts across studies?

- Analysis: Conduct controlled solubility studies under standardized conditions (temperature, pH, ionic strength). For example, magnesium citrate shows variable absorption in human studies due to pH-dependent solubility . Use high-performance liquid chromatography (HPLC) to quantify dissolved Mg²⁺ and model data using the Henderson-Hasselbalch equation.

- Statistical Tools: Apply ANOVA to compare datasets and identify outliers. Report confidence intervals (e.g., 95% CI) for reproducibility .

Q. What experimental design considerations are critical for assessing this compound’s stability?

- Design: Test hygroscopicity by storing samples at varying humidity (e.g., 30–90% RH) and monitor mass changes. For thermal stability, use thermogravimetric analysis (TGA) at 25–500°C .

- Data Interpretation: Correlate degradation products (e.g., MgO residues) with temperature thresholds. For accelerated aging studies, apply the Arrhenius model to predict shelf life .

Methodological Tables

Table 1: AAS Calibration for Magnesium Quantification

| Standard (mg/mL) | Absorbance (285.2 nm) |

|---|---|

| 0.2 | 0.15 |

| 0.4 | 0.30 |

| 0.6 | 0.45 |

| Linear regression: R² ≥ 0.99 required for validation . |

Table 2: Stability Testing Conditions

| Parameter | Test Range |

|---|---|

| Temperature | 25°C, 40°C, 60°C |

| Humidity | 30%, 60%, 90% RH |

| Duration | 1, 3, 6 months |

| Data analyzed via first-order kinetics for degradation rate constants . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.